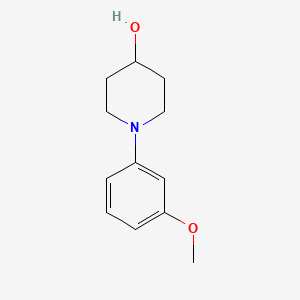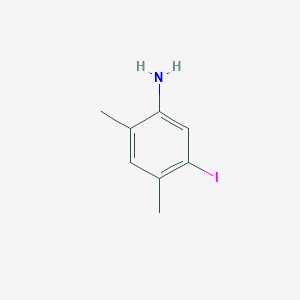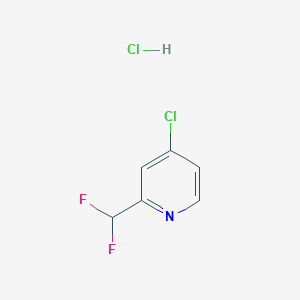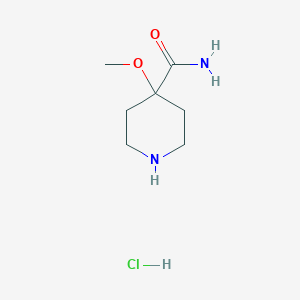
1-(3-Methoxyphenyl)piperidin-4-ol
Übersicht
Beschreibung
1-(3-Methoxyphenyl)piperidin-4-ol, also known as Mephenoxalone, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant interest in scientific research due to its potential therapeutic properties. In
Wissenschaftliche Forschungsanwendungen
Analytical Characterization
1-(3-Methoxyphenyl)piperidin-4-ol has been characterized analytically in various studies. One study focused on characterizing this compound along with other psychoactive arylcyclohexylamines using methods like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy (De Paoli et al., 2013).
Antimicrobial Applications
A compound closely related to this compound, specifically designed for bacterial persister cells, showed the ability to kill bacterial persisters without affecting normal antibiotic-sensitive cells (Kim et al., 2011).
Structural Analysis in Anticonvulsant Drugs
The crystal structures of certain anticonvulsant compounds, including variants of this compound, have been studied to understand their structural and electronic properties. These studies provided insights into the orientation and delocalization of different groups within the molecule (Georges et al., 1989).
Kinetic Studies
Kinetic studies involving 3-methoxyphenyl and related compounds have been conducted to understand their reactions with alicyclic amines. These studies are crucial for understanding the chemical behavior of these compounds in various conditions (Castro et al., 2001).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds related to this compound, exploring their stereochemistry, biological investigation, and DNA binding studies. These studies are vital in pharmaceutical research and development (Mohanraj & Ponnuswamy, 2018).
Antioxidant and Antimicrobial Potential
Novel compounds structurally related to this compound have been synthesized and evaluated for their antioxidant and antimicrobial potential. This research contributes to the development of new drugs with potential health benefits (Harini et al., 2014).
NMDA Receptor Affinity
Some analogues of this compound have been identified as high-affinity ligands for the glutamate NMDA receptor, which is crucial in understanding their psychotomimetic effects in human users (Roth et al., 2013).
Conformational Studies
Studies on compounds like this compound have been conducted to understand their conformational behavior and stereochemistry, which is fundamental in drug design and development (Sakthivel & Ponnuswamy, 2014).
Wirkmechanismus
Target of Action
The primary target of 1-(3-Methoxyphenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
this compound, like other CCR5 antagonists, contains one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . Another common feature of most of the antagonists is the presence of two or more lipophilic groups in the ligand .
Result of Action
The result of the action of this compound is the prevention of HIV-1 entry into cells, thereby potentially treating HIV-1 infections .
Biochemische Analyse
Biochemical Properties
1-(3-Methoxyphenyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly as a potential antagonist of the CCR5 receptor. The CCR5 receptor is a chemokine receptor that is crucial for the entry of HIV-1 into host cells . The compound interacts with the CCR5 receptor by forming a strong salt-bridge interaction with a basic nitrogen atom, which is a common feature among CCR5 antagonists . Additionally, this compound contains lipophilic groups that enhance its binding affinity to the receptor .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the CCR5 receptor, thereby preventing the entry of HIV-1 into host cells . This inhibition can lead to changes in gene expression and cellular metabolism, as the CCR5 receptor is involved in various signaling cascades. The compound’s impact on cell function includes alterations in calcium mobilization, which is crucial for various cellular activities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the CCR5 receptor. The compound’s basic nitrogen atom forms a salt-bridge interaction with the receptor, anchoring the ligand to the receptor site . This interaction inhibits the receptor’s activity, preventing HIV-1 from entering the host cells. Additionally, the lipophilic groups of the compound enhance its binding affinity, making it a potent CCR5 antagonist .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged inhibition of the CCR5 receptor . Degradation of the compound can lead to a decrease in its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively inhibits the CCR5 receptor without causing significant adverse effects . At higher dosages, toxic effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . It is crucial to determine the optimal dosage that maximizes efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with the CCR5 receptor and other biomolecules, determining its overall efficacy in inhibiting HIV-1 entry .
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-12-4-2-3-10(9-12)13-7-5-11(14)6-8-13/h2-4,9,11,14H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGKHCMNHFWSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine](/img/structure/B1470921.png)
![{2-[4-(pyrrolidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1470923.png)
![5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B1470924.png)
![2,8-Dioxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1470925.png)



![Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester](/img/structure/B1470934.png)




![4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1470940.png)

